2-Nitro-p-anisidine-15N

Description

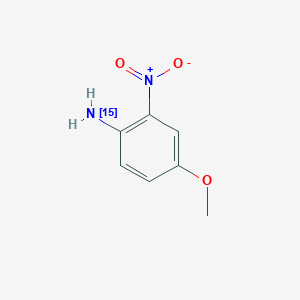

Structure

3D Structure

Properties

CAS No. |

873990-80-8 |

|---|---|

Molecular Formula |

C7H8N2O3 |

Molecular Weight |

169.14 g/mol |

IUPAC Name |

4-methoxy-2-[oxido(oxo)(15N)(15N)azaniumyl]aniline |

InChI |

InChI=1S/C7H8N2O3/c1-12-5-2-3-6(8)7(4-5)9(10)11/h2-4H,8H2,1H3/i9+1 |

InChI Key |

QFMJFXFXQAFGBO-QBZHADDCSA-N |

SMILES |

COC1=CC(=C(C=C1)N)[N+](=O)[O-] |

Isomeric SMILES |

COC1=CC(=C(C=C1)N)[15N+](=O)[O-] |

Canonical SMILES |

COC1=CC(=C(C=C1)N)[N+](=O)[O-] |

Synonyms |

1-Amino-2-nitro-4-methoxybenzene-15N; 2-Nitro-4-methoxyaniline-15N; 2-Nitro-4-methoxybenzenamine-15N; 2-Nitro-p-anisidine-15N; 3-Nitro-4-aminoanisole-15N; 4-Amino-1-methoxy-3-nitrobenzene-15N; 4-Amino-3-nitroanisole-15N; 4-Methoxy-2-nitroaniline-15N; |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 2-Nitro-p-anisidine-¹⁵N (CAS 873990-80-8): A Specialized Tool for Advanced Research

This guide provides a comprehensive technical overview of 2-Nitro-p-anisidine-¹⁵N, a stable isotope-labeled compound designed for precision in analytical chemistry, metabolic studies, and pharmaceutical synthesis. As a Senior Application Scientist, my objective is to move beyond a simple data sheet, offering insights into the causality behind its application and the rationale for its use in complex research environments.

Core Identity and Molecular Architecture

2-Nitro-p-anisidine-¹⁵N is the isotopically labeled variant of 4-methoxy-2-nitroaniline (CAS 96-96-8). The strategic incorporation of a heavy nitrogen isotope (¹⁵N) at the amine position transforms this otherwise standard chemical intermediate into a high-precision tool for quantitative analysis and mechanistic studies.

Key Identifiers:

-

Systematic Name: 4-methoxy-2-nitro(¹⁵N)aniline[1]

-

Common Synonyms: 4-Methoxy-2-nitroaniline-¹⁵N, 4-Amino-3-nitroanisole-¹⁵N, o-Nitro-p-anisidine-¹⁵N[2]

-

InChI String: InChI=1S/C7H8N2O3/c1-12-5-2-3-6(8)7(4-5)9(10)11/h2-4H,8H2,1H3/i9+1[4]

-

SMILES: COc1ccc(N)c(c1)[O-][4]

Caption: Molecular Structure of 2-Nitro-p-anisidine-¹⁵N.

Physicochemical Properties: A Tabulated Summary

The physical and chemical properties of a compound dictate its behavior in experimental settings, from solvent selection to storage conditions. The data below is synthesized from various chemical suppliers and databases.

| Property | Value | Source / Comment |

| Appearance | Orange Solid | [2] |

| Molecular Weight | 169.14 g/mol | [1][4][5] |

| Exact Mass | 169.051 Da | [4] |

| Solubility | Soluble in Dichloromethane, Methanol | [3] |

| Storage | 2-8°C Refrigerator or Room Temperature, protect from light and moisture. | [2] |

| Purity | ≥98% | (Typical for research-grade chemicals) |

| LogP | 2.29 | (Indicates moderate lipophilicity) |

| Polar Surface Area (PSA) | 81.07 Ų |

Scientist's Insight: The moderate LogP value suggests that this molecule has a balanced solubility profile, making it amenable to both organic and moderately polar solvent systems used in chromatography and reaction chemistry. Its solubility in methanol and dichloromethane makes it highly compatible with standard reversed-phase and normal-phase HPLC, as well as common reaction media.

The Significance of ¹⁵N Isotopic Labeling

The true value of this molecule lies in its isotopic label. Stable Isotope Labeling (SIL) is a cornerstone of modern analytical science, enabling researchers to overcome the inherent complexities of biological and chemical matrices.

A. Application in Quantitative Mass Spectrometry (LC-MS/MS)

The primary application for 2-Nitro-p-anisidine-¹⁵N is as an internal standard for the precise quantification of its unlabeled counterpart, 4-methoxy-2-nitroaniline.

-

The Challenge of Matrix Effects: In complex samples like blood, plasma, or tissue homogenates, other molecules can co-elute with the analyte of interest, either suppressing or enhancing its signal in the mass spectrometer. This "matrix effect" is a major source of analytical inaccuracy.

-

The SIL Solution: A stable isotope-labeled internal standard is the gold standard for correcting this issue. Because the labeled standard is chemically identical to the analyte, it experiences the exact same matrix effects, extraction inefficiencies, and ionization variations. By measuring the ratio of the analyte to the known concentration of the internal standard, a highly accurate quantification can be achieved.[6] This principle is fundamental to developing robust bioanalytical methods for pharmacokinetic and metabolic studies.[7][8]

Caption: Workflow for using a ¹⁵N-labeled internal standard in LC-MS.

B. Utility in Spectroscopy

Beyond quantification, the ¹⁵N label provides unique spectroscopic handles:

-

NMR Spectroscopy: In ¹⁵N NMR, the labeled amine group would produce a distinct signal, confirming its presence and providing insights into its chemical environment. This can be invaluable for studying reaction mechanisms where the aniline moiety is involved.[9]

-

EPR Spectroscopy: While this molecule is not a nitroxide radical, the principle of using ¹⁵N labeling to simplify spectra is a key technique in related fields. Labeling with ¹⁵N (nuclear spin I=1/2) reduces the number of nitrogen manifolds from three to two in nitroxide radicals, which narrows the overall line-width and increases signal amplitude, enhancing sensitivity.[10]

Role in Pharmaceutical Synthesis and Drug Development

The unlabeled parent compound, 4-methoxy-2-nitroaniline, is a critical building block in the pharmaceutical industry.[11] The ¹⁵N-labeled version is therefore an essential tool for studying the synthesis, metabolism, and pharmacokinetics of drugs derived from this intermediate.

Key Synthetic Applications:

-

Omeprazole Synthesis: 4-methoxy-2-nitroaniline is a key intermediate in the synthesis of Omeprazole, a widely used proton pump inhibitor for treating acid reflux and ulcers.[11][12][13]

-

Primaquine Synthesis: It also serves as a starting material for the antimalarial drug Primaquine Phosphate.[11][12]

The presence of the methoxy, nitro, and amino groups provides distinct chemical handles. The amino group can be diazotized for Sandmeyer reactions, while the nitro group can be reduced to an amine, allowing for the construction of heterocyclic ring systems common in active pharmaceutical ingredients (APIs). Aromatic nitro compounds are a significant class of molecules that exhibit a wide range of biological activities.[14]

Caption: General synthesis pathway for the unlabeled intermediate.

Scientist's Insight: The acetylation of the amine in Step 1 is a critical strategic decision. The acetamido group is an ortho-, para-director but is less activating than a free amino group. This moderation prevents polysubstitution and, more importantly, protects the amine from oxidation under the harsh nitrating conditions. The steric bulk of the acetamido group favors nitration at the less hindered ortho position (position 2), leading to the desired product with high selectivity.[13]

Safety, Handling, and Storage Protocols

While a specific Safety Data Sheet (SDS) for the ¹⁵N-labeled compound is not widely available, the safety protocols should be based on the well-documented hazards of its parent compounds, p-anisidine and other nitroanilines. These are toxic compounds requiring stringent safety measures.[15][16][17]

A. Personal Protective Equipment (PPE)

-

Gloves: Wear chemical-resistant gloves (e.g., nitrile). Inspect gloves prior to use and use proper removal technique.[18]

-

Eye Protection: Use impact-resistant safety goggles with side shields or a face shield.[19]

-

Body Protection: Wear a lab coat or other protective clothing to prevent skin contact.[19]

-

Respiratory Protection: Handle in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation of dust.[17] If ventilation is inadequate, use a certified respirator.

B. Handling and Hygiene

-

Avoid all direct contact with skin and eyes.[17]

-

Do not breathe dust.[16]

-

Wash hands thoroughly after handling, even if gloves were worn.[17][18]

-

Do not eat, drink, or smoke in the work area.[17]

C. Storage Conditions

-

Container: Keep in a tightly closed container in a dry, well-ventilated place.[18]

-

Environment: Store locked up, away from direct sunlight, moisture, and sources of ignition.[17][18]

-

Incompatibilities: Store separately from strong oxidizing agents, acids, and acid anhydrides.[17][19]

Conclusion

2-Nitro-p-anisidine-¹⁵N (CAS 873990-80-8) is more than a chemical intermediate; it is a precision instrument for the modern research laboratory. Its value is derived from the stable ¹⁵N isotope, which enables accurate quantification in complex biological matrices and offers a unique spectroscopic probe for mechanistic studies. For researchers in drug metabolism, pharmacokinetics, and synthetic chemistry, particularly those working on derivatives like Omeprazole, this labeled compound is an indispensable tool for generating reliable, high-quality data that meets rigorous scientific and regulatory standards.

References

- p-Anisidine: properties, applications and safety. (2023-12-18). ChemicalBook.

- 2-Nitro-p-anisidine-15N biochemical. MyBioSource.

- 2-Nitro-p-anisidine-15N. LGC Standards.

- CAS No : 873990-80-8| Chemical Name : 2-Nitro-p-anisidine-15N.

- 2-Nitro-p-anisidine-15N | CAS 873990-80-8. Santa Cruz Biotechnology.

- 4-Methoxy-2-nitroaniline | CAS 96-96-8 Pharma Intermedi

- CAS 873990-80-8 2-Nitro-p-anisidine-15N. Isotope Science / Alfa Chemistry.

- The Crucial Role of 4-Methoxy-2-Nitroaniline in Pharma Synthesis. (2026-01-29). Verdant.

- Preparation method of p-anisidine.

- 2-Nitro-p-anisidine-15N | C7H8N2O3 | CID 131699326. PubChem.

- 4-Methoxy-2-nitroaniline | C7H8N2O3 | CID 66793. PubChem.

- p-Anisidine | C7H9NO | CID 7732. PubChem.

- p-ANISIDINE HAZARD SUMMARY. NJ.gov.

- Development and validation of a novel UPLC-Q-Orbitrap HRMS method for determining p-Nitroaniline and its metabolites in blood. PMC.

- Development and validation of a novel UPLC-Q-Orbitrap HRMS method for determining p-Nitroaniline and its metabolites in blood. (2025-10-28).

- Safety D

- Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorpor

- Method for synthesizing 4-methoxy-2-nitroaniline by adopting continuous flow reactor.

- p-Anisidine - Safety D

- The evaluation of new and isotopically labeled isoindoline nitroxides and an azaphenalene nitroxide for EPR oximetry. PMC - NIH.

- Isotope-labeling derivatization with 3-nitrophenlhydrazine for LC/multiple-reaction monitoring-mass-spectrometry-based quantitation of carnitines in dried blood spots.

- Safe Handling and Storage of p-Anisidine: A Comprehensive Guide. Verdant.

- Stable Isotope-Labeled and Unlabeled Amino Acids. Sigma-Aldrich.

- Safety D

- Advanced spectroscopic analysis and 15N-isotopic labelling study of nitrate and nitrite reduction to ammonia and nitrous oxide by E. coli. Analyst (RSC Publishing).

- NMR Spectra of Some Nitro-substituted N-Alkylanilines. III. The Conformation of N,3-Dimethyl-2,4,6-trinitroaniline. SciSpace.

Sources

- 1. 2-Nitro-p-anisidine-15N | C7H8N2O3 | CID 131699326 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. mybiosource.com [mybiosource.com]

- 4. 2-Nitro-p-anisidine-15N | LGC Standards [lgcstandards.com]

- 5. 2-Nitro-p-anisidine-15N | CAS 873990-80-8 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 6. researchgate.net [researchgate.net]

- 7. Development and validation of a novel UPLC-Q-Orbitrap HRMS method for determining p-Nitroaniline and its metabolites in blood - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. scispace.com [scispace.com]

- 10. The evaluation of new and isotopically labeled isoindoline nitroxides and an azaphenalene nitroxide for EPR oximetry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. nbinno.com [nbinno.com]

- 12. 4-Methoxy-2-nitroaniline | CAS 96-96-8 Pharma Intermediate [punagri.com]

- 13. CN111704555A - Method for synthesizing 4-methoxy-2-nitroaniline by adopting continuous flow reactor - Google Patents [patents.google.com]

- 14. mdpi.com [mdpi.com]

- 15. p-Anisidine: properties, applications and safety_Chemicalbook [chemicalbook.com]

- 16. carlroth.com:443 [carlroth.com:443]

- 17. nbinno.com [nbinno.com]

- 18. chemicalbook.com [chemicalbook.com]

- 19. nj.gov [nj.gov]

Metabolic Fate and Bioactivation of Nitroanisidine Derivatives: A Technical Guide

Primary Focus: 2-Methoxy-4-nitroaniline (MNA) and related o-anisidine derivatives. Audience: Toxicologists, DMPK Scientists, and Drug Safety Assessors.

Executive Summary

Nitroanisidine derivatives, particularly 2-methoxy-4-nitroaniline (MNA) (also known as 2-nitro-p-anisidine), represent a class of aromatic amines utilized in the synthesis of azo dyes and pigments. Their metabolic pathway in vivo is a critical subject of study due to the competing kinetics between detoxification (phase II conjugation) and bioactivation (nitro-reduction and N-hydroxylation) which leads to genotoxicity.

This guide provides a structural analysis of the metabolic fate of nitroanisidines, emphasizing the bifurcated role of hepatic Cytochrome P450 enzymes and intestinal microflora. It details the formation of DNA adducts, specifically in the cecum and liver, and provides validated protocols for elucidating these pathways in preclinical models.

Chemical Identity and Substrate Specificity

Understanding the metabolic fate requires precise structural definition. Nitroanisidines are characterized by an anisidine (methoxy-aniline) core with a nitro group substitution.

| Compound Name | Common Abbrev. | Structure Description | Key Metabolic Feature |

| 2-Methoxy-4-nitroaniline | MNA / 2-Nitro-p-anisidine | Amino at C1, Methoxy at C2, Nitro at C4 | Rapid absorption; dual susceptibility to oxidation and reduction. |

| 5-Nitro-o-anisidine | 2-Amino-4-nitroanisole | Amino at C1, Methoxy at C2, Nitro at C5 | High carcinogenic potency in rodent bladder models. |

| o-Anisidine | 2-Methoxyaniline | Amino at C1, Methoxy at C2 | Parent scaffold; metabolizes via N-acetylation and O-demethylation. |

Technical Insight: The presence of the ortho-methoxy group hinders certain N-acetylation reactions due to steric effects, while the nitro group serves as an electron-withdrawing sink that must be reduced (usually by gut flora) to form the highly reactive diamine species.

Core Metabolic Pathways[1]

The metabolism of nitroanisidine derivatives in vivo is not a linear process but a dynamic equilibrium between host hepatic enzymes and commensal bacterial activity.

Hepatic Phase I: Oxidative Modification

In the liver, MNA undergoes oxidative modification primarily driven by the Cytochrome P450 system.

-

Ring Hydroxylation: The major pathway for MNA is hydroxylation at the C6 position, forming 6-hydroxy-MNA . This introduces a handle for Phase II conjugation.

-

O-Demethylation: CYP2E1 can catalyze the removal of the methyl group from the methoxy moiety, yielding a nitrophenol derivative. This is a detoxification step if followed by rapid excretion.

Intestinal Phase: Nitro-Reduction

A critical, often overlooked pathway is the enterohepatic recirculation and subsequent reduction by intestinal microflora.

-

Mechanism: Upon biliary excretion or incomplete absorption, the parent nitro-compound reaches the cecum.

-

Enzymology: Bacterial nitroreductases (oxygen-sensitive) reduce the

group to a hydroxylamine ( -

Toxicity: The reduced metabolite (e.g., 2,4-diaminoanisole from MNA) is significantly more nucleophilic and capable of binding DNA.

Phase II: Conjugation

-

Sulfation & Glucuronidation: 6-hydroxy-MNA is rapidly conjugated with sulfate or glucuronic acid. In rats, the sulfate conjugate of 6-hydroxy-MNA is the predominant urinary metabolite.

-

N-Acetylation: Mediated by NAT1 and NAT2. However, for o-substituted anisidines, acetylation is often slow, allowing the free amine to undergo bioactivation.

Pathway Visualization

Figure 1: Bifurcated metabolic pathway of MNA showing the competition between hepatic detoxification (green) and intestinal bioactivation (red).

Mechanism of Toxicity: The Bioactivation Trap

The carcinogenicity of nitroanisidines is linked to the formation of N-hydroxylamine intermediates.

-

Proximate Carcinogen: The nitro group is reduced to a hydroxylamine, or the amine group is oxidized to a hydroxylamine (N-OH-MNA).

-

Ultimate Carcinogen: Under acidic conditions (urine) or via sulfotransferase activity (liver), the N-hydroxyl species forms a nitrenium ion .

-

DNA Binding: This electrophile attacks the C8 position of deoxyguanosine, forming bulky DNA adducts.

-

Key Finding: In MNA studies, DNA binding is highest in the cecum , confirming the role of bacterial reduction in generating the reactive species locally.

-

Experimental Protocols

To validate these pathways, the following self-validating protocols are recommended.

In Vivo Radiolabeling & Mass Balance Study

Objective: Determine tissue distribution and excretion routes.

-

Compound Preparation: Synthesize [Ring-14C]-MNA (Specific activity > 50 mCi/mmol). Purity >98% by HPLC.

-

Administration:

-

Vehicle: Corn oil or Emulphor:Ethanol:Water (1:1:8).

-

Route: Oral gavage (mimics environmental exposure) vs. IV (determines bioavailability).

-

Dose: 2 mg/kg (low dose) and 150 mg/kg (saturation dose).

-

-

Metabolic Cage Housing: House rats individually in glass metabolic cages for 72 hours.

-

Collection: Urine and feces at 0-8h, 8-24h, 24-48h, 48-72h.

-

CO2 Trapping: Use ethanolamine traps to capture expired 14CO2 (checks for ring cleavage, though rare).

-

-

Analysis: Liquid Scintillation Counting (LSC) of all excreta.

-

Validation: Total recovery must be 90-110%. If <90%, digest carcass in KOH to find residual tissue binding.

Anaerobic Intestinal Incubation (Microflora Role)

Objective: Confirm nitro-reduction by gut bacteria.

-

Preparation: Harvest cecal contents from control rats immediately post-euthanasia.

-

Buffer: Suspend contents (10% w/v) in pre-reduced anaerobic phosphate buffer (pH 7.4).

-

Incubation:

-

Add MNA (50 µM final conc).

-

Incubate at 37°C under N2/CO2 (95:5) atmosphere.

-

Timepoints: 0, 15, 30, 60 min.

-

-

Control: Heat-inactivated cecal contents (boil 15 min) to prove enzymatic nature.

-

Extraction: Stop reaction with ice-cold acetonitrile. Centrifuge. Analyze supernatant by LC-MS/MS.

-

Expectation: Disappearance of MNA peak and appearance of amino-metabolites (M+H-30 or M+H-32 shifts).

Analytical Workflow Visualization

Figure 2: LC-MS/MS workflow for metabolite identification using Multiple Reaction Monitoring (MRM).

Data Summary: Pharmacokinetic Parameters

The following table summarizes typical PK data for MNA in F344 rats, derived from NTP technical reports and radiolabel studies.

| Parameter | Value (Approx.) | Interpretation |

| Absorption | >90% (Oral) | Highly lipophilic, rapidly absorbed from GI tract. |

| Primary Excretion | Urine (75-80%) | Hepatic metabolism to water-soluble conjugates is efficient. |

| Fecal Excretion | 10-15% | Represents biliary excretion and unabsorbed parent. |

| Tissue Half-life | ~2-4 hours | Rapid clearance; low potential for bioaccumulation in fat. |

| Highest Tissue Binding | Liver & Red Blood Cells | Indicates reactive metabolite formation (hemoglobin adducts). |

| Major Metabolite | 6-Hydroxy-MNA Sulfate | Detoxification pathway dominates quantitatively. |

References

-

National Toxicology Program (NTP). (1993). Toxicology and Carcinogenesis Studies of 2-Nitro-p-anisidine (CAS No. 96-96-8) in F344/N Rats and B6C3F1 Mice (Feed Studies). NTP TR 416. [Link]

-

Burgess, J. P., et al. (2012).[1] "Metabolism and disposition of 2-methoxy-4-nitroaniline in male and female Harlan Sprague Dawley rats and B6C3F1/N mice." Xenobiotica, 42(10), 974-983. [Link]

-

Stiborova, M., et al. (2005). "Cytochrome P450-mediated metabolism of N-(2-methoxyphenyl)-hydroxylamine, a human metabolite of the environmental pollutants and carcinogens o-anisidine and o-nitroanisole."[2][3][4] Toxicology Letters, 157(3), 177-185. [Link]

-

IARC Monographs. (1996). "Nitroanisidines."[1][5] Volume 65. International Agency for Research on Cancer.[6] [Link]

Sources

- 1. Metabolism and disposition of 2-methoxy-4-nitroaniline in male and female Harlan Sprague Dawley rats and B6C3F1/N mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cytochrome P450-mediated metabolism of N-(2-methoxyphenyl)-hydroxylamine, a human metabolite of the environmental pollutants and carcinogens o-anisidine and o-nitroanisole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Genotoxic mechanisms for the carcinogenicity of the environmental pollutants and carcinogens o-anisidine and 2-nitroanisole follow from adducts generated by their metabolite N-(2-methoxyphenyl)-hydroxylamine with deoxyguanosine in DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 5. DNA adduct formation from tobacco-specific N-nitrosamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Metabolism and DNA Adduct Formation of Tobacco-Specific N-Nitrosamines - PMC [pmc.ncbi.nlm.nih.gov]

The Genotoxic Cascade: A Technical Guide to 2-Nitro-p-Anisidine's DNA Adduct Formation and its Role in Carcinogenesis

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

This guide provides an in-depth exploration of the molecular mechanisms underpinning the toxicity of 2-nitro-p-anisidine, with a specific focus on its metabolic activation and subsequent formation of DNA adducts. Understanding this pathway is critical for assessing the carcinogenic risk of this environmental and industrial chemical and for the development of potential intervention strategies.

I. Introduction: The Carcinogenic Potential of 2-Nitro-p-Anisidine

2-Nitro-p-anisidine, also known as 2-nitroanisole, is an industrial chemical primarily used in the synthesis of azo dyes.[1] Its widespread use and potential for environmental release have raised significant toxicological concerns. Studies in animal models have demonstrated that 2-nitroanisole is a potent carcinogen, inducing tumors primarily in the urinary bladder, and to a lesser extent in the spleen, liver, and kidneys.[2][3][4] The International Agency for Research on Cancer (IARC) has classified 2-nitroanisole as "possibly carcinogenic to humans" (Group 2B), underscoring the need for a thorough understanding of its genotoxic mechanisms.[4]

The carcinogenicity of 2-nitroanisole is intrinsically linked to its ability to form covalent bonds with cellular macromolecules, most critically, with DNA. These DNA adducts, if not repaired, can lead to mutations during DNA replication, initiating the cascade of events that can ultimately result in cancer.[5] This guide will dissect the multi-step process from metabolic activation to DNA adduct formation, providing a comprehensive overview for researchers in toxicology and drug development.

II. The Crucial First Step: Metabolic Activation via Nitroreduction

2-Nitro-p-anisidine itself is not directly reactive with DNA. Its genotoxic potential is unlocked through metabolic activation, a process primarily involving the reduction of its nitro group. This bioactivation pathway is a critical determinant of its carcinogenic activity.

The key metabolic transformation is the six-electron reduction of the nitro group to a hydroxylamino intermediate, N-(2-methoxyphenyl)hydroxylamine. This reactive metabolite is the proximate carcinogen responsible for DNA adduction.[1][3][6] This reduction is catalyzed by a variety of enzymes, highlighting the complex interplay of metabolic pathways in determining the ultimate toxicity of the compound.

Key enzymes implicated in the nitroreduction of 2-nitro-p-anisidine include:

-

Cytosolic Enzymes: Human hepatic cytosol has been shown to effectively activate 2-nitroanisole to its DNA-binding metabolites.[1]

-

Xanthine Oxidase (XO): This enzyme, present in the cytosol of various tissues, is a significant contributor to the reductive activation of 2-nitroanisole.[3]

-

Cytochrome P450 (CYP) Enzymes: While primarily known for oxidative metabolism, certain CYP isoforms can also catalyze reductive reactions under specific conditions. Human CYP3A4, 2E1, and 2C have been identified as the main enzymes responsible for the metabolism of N-(2-methoxyphenyl)hydroxylamine to o-anisidine in human liver microsomes.[6][7]

The detoxification pathway for 2-nitroanisole mainly involves O-demethylation to form 2-nitrophenol, which is then conjugated and excreted.[4] The balance between these activation and detoxification pathways is a crucial factor in determining the overall carcinogenic risk.

Caption: Metabolic pathways of 2-nitro-p-anisidine.

III. The Molecular Lesion: Formation of DNA Adducts

The highly reactive N-(2-methoxyphenyl)hydroxylamine can spontaneously decompose to form a nitrenium ion or a carbenium ion. These electrophilic species readily attack nucleophilic sites on the DNA bases, leading to the formation of stable covalent adducts.

The primary target for adduction by the metabolites of 2-nitro-p-anisidine is the guanine base in DNA. The major adduct identified in both in vitro and in vivo studies is N-(deoxyguanosin-8-yl)-2-methoxyaniline .[1] This adduct is formed by the covalent linkage of the aniline nitrogen of the metabolite to the C8 position of guanine.

In addition to the C8 adduct, there is evidence suggesting the formation of other minor deoxyguanosine adducts at the O6 and N2 positions. The formation of multiple adducts indicates a complex reactivity of the ultimate carcinogen with DNA.

Caption: Formation of deoxyguanosine adducts from the reactive metabolite.

IV. Detection and Quantification of DNA Adducts: Key Experimental Protocols

The detection and quantification of DNA adducts are essential for assessing the genotoxic potential of chemicals and for biomonitoring human exposure. Two primary methods are widely employed for the analysis of aromatic amine-DNA adducts: ³²P-postlabeling and liquid chromatography-tandem mass spectrometry (LC-MS/MS).

A. ³²P-Postlabeling Assay: An Ultrasensitive Detection Method

The ³²P-postlabeling assay is a highly sensitive method capable of detecting very low levels of DNA adducts (as low as 1 adduct in 10⁹⁻¹⁰ nucleotides).[8][9] The general workflow involves the enzymatic digestion of DNA to 3'-mononucleotides, enrichment of the adducted nucleotides, radiolabeling with ³²P, and subsequent separation and quantification.

Experimental Protocol: ³²P-Postlabeling of 2-Nitro-p-Anisidine DNA Adducts

-

DNA Isolation and Digestion:

-

Isolate high-purity DNA from tissues or cells of interest using standard phenol-chloroform extraction or a commercial kit.

-

Digest 5-10 µg of DNA to deoxyribonucleoside 3'-monophosphates using a mixture of micrococcal nuclease and spleen phosphodiesterase.

-

-

Adduct Enrichment (Nuclease P1 Method):

-

Treat the digested DNA with nuclease P1 to dephosphorylate the normal (unadducted) nucleotides to nucleosides. Adducted nucleotides are generally resistant to nuclease P1, leading to their enrichment.

-

-

³²P-Labeling:

-

Label the 5'-hydroxyl group of the enriched adducted nucleotides with [γ-³²P]ATP using T4 polynucleotide kinase.

-

-

Chromatographic Separation:

-

Separate the ³²P-labeled adducted nucleotides from excess [γ-³²P]ATP and normal nucleotides using multi-dimensional thin-layer chromatography (TLC) on polyethyleneimine (PEI)-cellulose plates.

-

-

Detection and Quantification:

-

Visualize the adducted nucleotides by autoradiography.

-

Quantify the adduct levels by scintillation counting or phosphorimaging of the excised TLC spots. The relative adduct level (RAL) is calculated by comparing the radioactivity of the adduct spots to the total radioactivity of the nucleotides in the DNA sample.

-

Caption: Workflow of the ³²P-postlabeling assay for DNA adducts.

B. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Structural Confirmation and Accurate Quantification

LC-MS/MS offers high specificity and the ability to structurally characterize DNA adducts. It is also a highly sensitive quantitative technique, particularly when using isotopically labeled internal standards.

Experimental Protocol: LC-MS/MS Analysis of 2-Nitro-p-Anisidine DNA Adducts

-

DNA Isolation and Hydrolysis:

-

Isolate DNA as described for the ³²P-postlabeling assay.

-

Enzymatically hydrolyze the DNA to individual nucleosides using a cocktail of DNase I, nuclease P1, and alkaline phosphatase. This complete digestion to nucleosides is crucial for LC-MS/MS analysis.

-

-

Sample Cleanup and Enrichment:

-

Enrich the adducted nucleosides from the bulk of normal nucleosides using solid-phase extraction (SPE) with a C18 or mixed-mode cation exchange cartridge.

-

-

LC Separation:

-

Separate the nucleosides using reverse-phase high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC). A C18 column with a gradient elution of water and acetonitrile, both containing a small amount of formic acid, is typically used.

-

-

MS/MS Detection:

-

Detect the eluting nucleosides using a tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.

-

Perform selected reaction monitoring (SRM) or parallel reaction monitoring (PRM) for targeted quantification of the known adducts. The characteristic neutral loss of the deoxyribose moiety (116 Da) upon collision-induced dissociation is a key diagnostic fragmentation for nucleoside adducts.

-

-

Quantification:

-

Quantify the adducts by comparing their peak areas to those of a known amount of a stable isotope-labeled internal standard, such as [¹⁵N₅]N-(deoxyguanosin-8-yl)-2-methoxyaniline.

-

Caption: Workflow for LC-MS/MS analysis of DNA adducts.

V. Quantitative Data and Biological Consequences

The formation of DNA adducts is a critical initiating event in chemical carcinogenesis. The levels of these adducts in target tissues can provide a quantitative measure of the biologically effective dose of a carcinogen.

| Compound | Animal Model | Tissue | Dose | Adduct Level (adducts/10⁷ nucleotides) | Reference |

| 2-Nitroanisole | Male Wistar Rats | Urinary Bladder | 0.15 mg/kg bw daily for 5 days (i.p.) | 3.4 | [1] |

| 2-Nitroanisole | Male Wistar Rats | Liver | 0.15 mg/kg bw daily for 5 days (i.p.) | Lower than bladder | [1] |

| 2-Nitroanisole | Male Wistar Rats | Kidney | 0.15 mg/kg bw daily for 5 days (i.p.) | Lower than bladder | [1] |

| 2-Nitroanisole | Male Wistar Rats | Spleen | 0.15 mg/kg bw daily for 5 days (i.p.) | Lower than bladder | [1] |

The presence of 2-nitro-p-anisidine-DNA adducts can lead to several detrimental biological consequences:

-

Mutagenesis: If not repaired by the cell's DNA repair machinery, these adducts can cause mispairing of bases during DNA replication, leading to point mutations or frameshift mutations.[5]

-

Initiation of Carcinogenesis: The accumulation of mutations in critical genes, such as oncogenes and tumor suppressor genes, is a key step in the initiation of cancer. The formation of DNA adducts by 2-nitro-p-anisidine provides a direct mechanistic link between exposure and the development of tumors, particularly in the urinary bladder.[3][4]

-

Cellular Stress and Toxicity: High levels of DNA damage can trigger cellular stress responses, leading to cell cycle arrest, apoptosis, or other toxic effects.[3]

VI. Conclusion and Future Directions

The genotoxicity of 2-nitro-p-anisidine is a well-defined process driven by its metabolic activation to a reactive hydroxylamine intermediate that forms covalent adducts with DNA, primarily with deoxyguanosine. The formation of N-(deoxyguanosin-8-yl)-2-methoxyaniline is a key molecular event initiating the carcinogenic process.

Future research in this area should focus on:

-

Human Biomonitoring: Developing and validating robust biomarkers of 2-nitro-p-anisidine exposure and DNA damage in human populations.

-

DNA Repair and Susceptibility: Investigating the efficiency of DNA repair pathways in removing these specific adducts and identifying genetic polymorphisms that may confer individual susceptibility to 2-nitro-p-anisidine-induced carcinogenesis.

-

Risk Assessment: Refining quantitative risk assessment models by integrating data on metabolic activation, DNA adduct formation, and mutagenic potential to better predict human cancer risk.

A thorough understanding of the mechanisms of 2-nitro-p-anisidine-induced DNA damage is paramount for safeguarding public health and for the development of effective strategies to mitigate the risks associated with exposure to this and other nitroaromatic carcinogens.

VII. References

-

Stiborová, M., Mikšanová, M., Smrček, S., Bílková, Z., & Frei, E. (2004). Identification of a genotoxic mechanism for 2-nitroanisole carcinogenicity and of its carcinogenic potential for humans. Carcinogenesis, 25(5), 837–844. [Link]

-

Phillips, D. H., & Arlt, V. M. (2007). The 32P-postlabeling assay for DNA adducts. Nature Protocols, 2(11), 2772–2781. [Link]

-

Reddy, M. V., & Randerath, K. (1986). 32P-postlabeling assay for carcinogen-DNA adducts: nuclease P1-mediated enhancement of sensitivity. Carcinogenesis, 7(9), 1543–1551. [Link]

-

JoVE. (2022). Formation of Covalent DNA Adducts by Enzymatically Activated Carcinogens and Drugs In Vitro and Their Determination by 32P-postlabeling. [Link]

-

Gorelick, N. J. (1995). High-performance liquid chromatographic analysis of 32P-postlabeled DNA-aromatic carcinogen adducts. Methods in Enzymology, 250, 148–158. [Link]

-

Borges, A., Radkov, A., & Thuy-Boun, P. S. (2022). Nucleoside analysis with liquid chromatography–tandem mass spectrometry (LC–MS/MS). protocols.io. [Link]

-

Wang, M., et al. (2021). LC–MS/MS Analysis of the Formation and Loss of DNA Adducts in Rats Exposed to Vinyl Acetate Monomer through Inhalation. Chemical Research in Toxicology, 34(2), 528–536. [Link]

-

Arlt, V. M., et al. (2008). DNA adduct and tumor formations in rats after intratracheal administration of the urban air pollutant 3-nitrobenzanthrone. International Journal of Cancer, 123(6), 1243–1249. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 7048, 2-Nitroanisole. [Link]

-

IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (1996). Printing Processes and Printing Inks, Carbon Black and Some Nitro Compounds. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 65. [Link]

-

Balbo, S., Turesky, R. J., & Villalta, P. W. (2014). DNA adductomics. Chemical Research in Toxicology, 27(3), 356–366. [Link]

-

IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (2010). Some Aromatic Amines, Organic Dyes, and Related Exposures. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 99. [Link]

-

Stiborová, M., et al. (2011). Genotoxic mechanisms for the carcinogenicity of the environmental pollutants and carcinogens o-anisidine and 2-nitroanisole follow from adducts generated by their metabolite N-(2-methoxyphenyl)-hydroxylamine with deoxyguanosine in DNA. Interdisciplinary Toxicology, 4(3), 125–133. [Link]

-

Naiman, D. V., et al. (2011). Human cytochrome-P450 enzymes metabolize N-(2-methoxyphenyl)hydroxylamine, a metabolite of the carcinogens o-anisidine and o-nitroanisole, thereby dictating its genotoxicity. Toxicology Letters, 208(1), 60–67. [Link]

-

Wang, Y., et al. (2017). Identification of an N'-Nitrosonornicotine-specific Deoxyadenosine Adduct in Rat Liver and Lung DNA. Chemical Research in Toxicology, 30(10), 1829–1837. [Link]

-

Wright, G. E., & Brown, N. C. (1984). Synthesis and characterization of N2-(p-n-butylphenyl)-2'-deoxyguanosine and its 5'-triphosphate and their inhibition of HeLa DNA polymerase alpha. Journal of Medicinal Chemistry, 27(2), 174–178. [Link]

-

Iwamura, H., et al. (2019). Synthesis of γ-N-modified 8-oxo-2'-deoxyguanosine triphosphate and its characterization. Nucleosides, Nucleotides & Nucleic Acids, 38(5-7), 415–427. [Link]

-

Chen, H. J. C., et al. (2018). LC-MS/MS-Based Adductomic Approaches for Assessing DNA Damage. eScholarship, University of California. [Link]

-

Benigni, R., & Bossa, C. (2008). The Benigni / Bossa rulebase for mutagenicity and carcinogenicity – a module of Toxtree. JRC Publications Repository. [Link]

-

Dreij, K., et al. (2014). DNA adducts as link between in vitro and in vivo carcinogenicity – A case study with benzo[a]pyrene. Toxicology Letters, 229(1), 124–131. [Link]

-

Naiman, D. V., et al. (2011). Human cytochrome-P450 enzymes metabolize N-(2-methoxyphenyl)hydroxylamine, a metabolite of the carcinogens o-anisidine and o-nitroanisole, thereby dictating its genotoxicity. ResearchGate. [Link]

-

Islam, M. S., et al. (2024). SYNTHESIS AND STRUCTURE OF SOME 8-METHOXY-2-ARYLQUINOLIN-7-OL DERIVATIVES FROM VANILLIN. Journal of the Bangladesh Chemical Society, 36(1), 1-8. [Link]

-

Arlt, V. M. (2005). Carcinogen-DNA adducts. King's College London Research Portal. [Link]

-

Kudaibergenov, S., et al. (2021). Polymerization of new aniline derivatives: synthesis, characterization and application as sensors. RSC Advances, 11(24), 14565–14575. [Link]

-

Li, Z., et al. (2023). Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. Molecules, 28(13), 5081. [Link]

-

Jagadeesh, R. V., & Beller, M. (2014). Reduction of Nitro Compounds to Amines, Azo Compounds, Hydroxylamines, and Oximes, and Reduction of N-Oxides to Amines. In Catalytic Reductions in Organic Synthesis (pp. 1-34). [Link]

-

Balbo, S., et al. (2014). Targeted High Resolution LC/MS3 Adductomics Method for the Characterization of Endogenous DNA Damage. Journal of the American Society for Mass Spectrometry, 25(12), 2094–2103. [Link]

Sources

- 1. academic.oup.com [academic.oup.com]

- 2. High-performance liquid chromatographic analysis of 32P-postlabeled DNA-aromatic carcinogen adducts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Genotoxic mechanisms for the carcinogenicity of the environmental pollutants and carcinogens o-anisidine and 2-nitroanisole follow from adducts generated by their metabolite N-(2-methoxyphenyl)-hydroxylamine with deoxyguanosine in DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2-Nitroanisole - Printing Processes and Printing Inks, Carbon Black and Some Nitro Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]

- 6. Human cytochrome-P450 enzymes metabolize N-(2-methoxyphenyl)hydroxylamine, a metabolite of the carcinogens o-anisidine and o-nitroanisole, thereby dictating its genotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. semanticscholar.org [semanticscholar.org]

- 9. 32P-postlabeling analysis of DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Cytochrome P450 Metabolism of ¹⁵N Labeled Nitroaromatics

Executive Summary

The study of nitroaromatic compound metabolism is critical in drug development and toxicology due to the potential for metabolic activation to reactive, toxic species. Cytochrome P450 (CYP) enzymes are central to these biotransformations, often initiating the reduction of the nitro group, a key step that can lead to detoxification or toxification.[1][2] This guide provides a comprehensive technical overview of methodologies used to investigate the CYP-mediated metabolism of nitroaromatics, with a special focus on the strategic use of ¹⁵N stable isotope labeling. By replacing the naturally abundant ¹⁴N with ¹⁵N in the nitro group, researchers can unequivocally track the metabolic fate of these compounds using mass spectrometry.[3] This approach offers unparalleled precision in metabolite identification and pathway elucidation. We will delve into the rationale behind experimental designs, provide detailed in-vitro protocols, explore advanced analytical techniques, and present a framework for robust data interpretation, empowering researchers to conduct self-validating and insightful metabolism studies.

Introduction: The Challenge of Nitroaromatic Metabolism

Nitroaromatic compounds are prevalent in pharmaceuticals, explosives, and industrial chemicals. Their biological activity and toxicity are intimately linked to the metabolic fate of the nitro moiety.[1][2] The primary enzymes responsible for the initial stages of xenobiotic metabolism are the cytochrome P450s, a superfamily of heme-containing monooxygenases.[4][5][6] While renowned for their oxidative reactions, CYPs can also catalyze reductive reactions under hypoxic conditions, a process particularly relevant for nitroaromatics.[1][2]

The reduction of a nitro group can proceed through a series of intermediates, including nitroso and hydroxylamino species, which are often highly reactive and implicated in toxic outcomes such as methemoglobinemia and carcinogenesis.[7] Therefore, a thorough understanding of the specific CYP isozymes involved, the reaction kinetics, and the identity of all metabolites is paramount for safety assessment in drug development.[4][8]

However, elucidating these metabolic pathways presents significant analytical challenges. Metabolites are often present at low concentrations in complex biological matrices, making their detection and structural confirmation difficult. This is where the power of stable isotope labeling becomes indispensable.

The Strategic Advantage of ¹⁵N Isotope Labeling

Stable isotope labeling (SIL) is a powerful technique in which an atom in a molecule is replaced with its heavier, non-radioactive isotope. For nitrogen-containing compounds, replacing ¹⁴N with ¹⁵N provides a distinct mass shift that is readily detectable by mass spectrometry (MS).[3]

Why ¹⁵N Labeling is a Self-Validating System:

-

Unambiguous Metabolite Identification: A ¹⁵N-labeled parent drug will produce ¹⁵N-labeled metabolites. In an LC-MS analysis, each metabolite will appear as a pair of peaks with a specific mass difference corresponding to the number of ¹⁵N atoms. This "isotopic signature" allows for the confident differentiation of true metabolites from endogenous matrix components, virtually eliminating false positives.

-

Facilitated Pathway Elucidation: By tracking the ¹⁵N label, researchers can map the metabolic transformations of the nitro group with high confidence. For example, the complete reduction to an amino group will retain the ¹⁵N label, while denitration would result in its loss.

-

Accurate Quantification: A ¹⁵N-labeled version of a metabolite can serve as an ideal internal standard for quantification. Since it co-elutes with the unlabeled metabolite and has nearly identical ionization efficiency, it corrects for variations in sample preparation and instrument response, leading to highly accurate and precise measurements.[9]

Core Methodologies: An In-Vitro Approach

In-vitro assays using human liver microsomes (HLMs) or recombinant CYP enzymes are the workhorses for early-stage metabolism studies.[10][11][12] HLMs contain a rich complement of drug-metabolizing enzymes, providing a physiologically relevant system, while recombinant enzymes allow for the precise identification of which CYP isozyme is responsible for a particular metabolic step.[12]

Experimental Workflow for In-Vitro Metabolism of a ¹⁵N-Labeled Nitroaromatic

Caption: A generalized workflow for in-vitro metabolism studies.

Detailed Step-by-Step Protocol: In-Vitro Incubation

Rationale: This protocol is designed to determine the metabolic fate of a ¹⁵N-labeled nitroaromatic compound in a system that mimics the human liver environment. Each step is critical for ensuring reproducible and meaningful results.

Materials:

-

¹⁵N-labeled nitroaromatic compound (stock solution in DMSO or acetonitrile)

-

Human Liver Microsomes (pooled, 20 mg/mL)

-

NADPH-regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Phosphate buffer (0.1 M, pH 7.4)

-

Acetonitrile (ice-cold)

-

96-well incubation plate

-

Incubating shaker

Procedure:

-

Prepare the Incubation Mixture: In each well of the 96-well plate, combine the phosphate buffer, HLM, and the ¹⁵N-labeled nitroaromatic substrate.

-

Scientist's Note: The final concentration of the substrate should be chosen based on expected physiological levels or to ensure detectable metabolite formation. A typical starting point is 1-10 µM. The HLM concentration is usually around 0.5-1 mg/mL.

-

-

Pre-incubation: Pre-incubate the plate at 37°C for 5 minutes to allow the substrate to partition into the microsomal membranes and equilibrate to the reaction temperature.

-

Initiate the Reaction: Add the NADPH-regenerating system to each well to start the metabolic reaction.

-

Rationale: CYP enzymes require NADPH as a source of reducing equivalents for their catalytic cycle.[13] A regenerating system provides a sustained supply of NADPH for the duration of the incubation.

-

-

Control Wells (Self-Validation):

-

Negative Control: A well containing all components except the NADPH-regenerating system. This control accounts for any non-enzymatic degradation of the substrate.

-

Positive Control: A well containing a known CYP substrate (e.g., testosterone) to confirm that the HLMs and cofactor system are active.

-

-

Incubation: Incubate the plate at 37°C with gentle shaking for a defined period (e.g., 0, 15, 30, 60 minutes).

-

Scientist's Note: A time course is crucial for understanding the kinetics of metabolite formation and disappearance.

-

-

Quench the Reaction: At each time point, stop the reaction by adding an equal volume of ice-cold acetonitrile. This denatures the enzymes and precipitates proteins.

-

Rationale: Rapid and effective quenching is essential to prevent further metabolism and accurately capture the metabolic profile at a specific time.

-

-

Sample Preparation for Analysis: Centrifuge the plate to pellet the precipitated proteins. Transfer the supernatant to a new plate for LC-MS/MS analysis.

Analytical Deep Dive: LC-MS/MS for Metabolite Identification

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the premier analytical tool for metabolite analysis due to its high sensitivity, selectivity, and ability to provide structural information.[14][15]

Data Acquisition Strategy

A typical LC-MS/MS workflow involves:

-

Chromatographic Separation (LC): The sample is injected onto an LC column (e.g., a C18 column) to separate the parent drug from its metabolites based on their physicochemical properties.

-

Mass Spectrometry (MS): The eluent from the LC is ionized (e.g., by electrospray ionization) and enters the mass spectrometer.

-

Full Scan (MS1): The instrument scans a range of mass-to-charge ratios (m/z) to detect all ions present at a given time. This is where you will look for the characteristic isotopic pairs of the parent drug and its metabolites.

-

Tandem Mass Spectrometry (MS/MS or MS2): A specific ion from the MS1 scan (a precursor ion) is selected, fragmented, and the resulting fragment ions are detected. This provides a "fingerprint" of the molecule, which is invaluable for structural elucidation.[15]

Table 1: Expected Mass Shifts for Metabolites of a Hypothetical ¹⁵N-Labeled Nitroaromatic (C₁₀H₁₀¹⁵N₂O₂) - Parent MW: 191.08

| Metabolic Transformation | Chemical Change | Mass Shift (Da) | Expected m/z of Metabolite |

| Nitro Reduction | -NO₂ → -NHOH | +1 | 192.09 |

| (Hydroxylamine) | |||

| Nitro Reduction | -NO₂ → -NH₂ | -15 | 176.09 |

| (Amine) | |||

| Hydroxylation | +O | +16 | 207.08 |

| Glucuronidation | +C₆H₈O₆ | +176 | 367.12 |

Note: These are theoretical mass shifts. High-resolution mass spectrometry is required for accurate mass measurements.

Deciphering the Data: Metabolic Pathway of a Nitroaromatic

The primary CYP-mediated metabolism of a nitroaromatic compound is the stepwise reduction of the nitro group. This process occurs under anaerobic or hypoxic conditions within the active site of the CYP enzyme.[1][2]

Caption: P450-mediated reductive pathway of a ¹⁵N-labeled nitroaromatic.

This pathway highlights a critical branch point.[7] While the full reduction to the amino metabolite is generally a detoxification step, the hydroxylamino intermediate is often unstable and can be further oxidized to form highly reactive nitrenium ions. These electrophilic species can covalently bind to macromolecules like DNA and proteins, leading to cellular damage and toxicity.[8] The use of ¹⁵N labeling allows for the sensitive detection and potential quantification of these transient but crucial intermediates, providing direct evidence for the bioactivation pathway.

Conclusion and Future Perspectives

The combination of ¹⁵N stable isotope labeling with modern LC-MS/MS techniques provides a robust and self-validating platform for the in-depth investigation of cytochrome P450-mediated nitroaromatic metabolism. This approach allows for the unambiguous identification of metabolites, precise elucidation of metabolic pathways, and a deeper understanding of potential bioactivation mechanisms. As analytical instrumentation continues to improve in sensitivity and resolution, these methods will become even more powerful, enabling the detection of trace-level transient intermediates and providing unprecedented insight into the complex interplay between xenobiotic metabolism and toxicity. This knowledge is fundamental for the development of safer pharmaceuticals and for accurately assessing the risks associated with environmental and industrial chemicals.

References

- Cytochrome P450: in vitro methods and protocols.

- Cytochrome P450 In Vitro Methods and Protocols.

- Review Cytochromes P450 and metabolism of xenobiotics. CMLS, Cell. Mol. Life Sci.

- ¹⁵N Labeled Compounds. Isotope Science / Alfa Chemistry.

- ¹⁵N Stable Isotope Labeling Data Analysis.

- Reductive Cytochrome P450 Reactions and Their Potential Role in Bioremedi

- ¹⁵N Metabolic Labeling of Mammalian Tissue with Slow Protein Turnover. PMC - NIH.

- A history of the roles of cytochrome P450 enzymes in the toxicity of drugs. PMC - NIH.

- Biochemistry, Cytochrome P450.

- Cytochromes P450 and other enzymes in drug metabolism and toxicity. PMC - NIH.

- Basic Review of the Cytochrome P450 System. PMC.

- Participation of cytochrome P-450 in the reduction of nitro compounds by r

- LC-MS-BASED METABOLOMICS IN DRUG METABOLISM. PMC - NIH.

- Roles of Cytochrome P450 Enzymes in Pharmacology and Toxicology: Past, Present, and Future. PMC - PubMed Central.

- Application of Stable Isotope-Labeled Compounds in Metabolism and in Metabolism-Mediated Toxicity Studies.

- How to quantify 200 metabolites with one LC-MS/MS method? YouTube.

- Sensitive Quantification of Drug Metabolites Using LC-MS. Technology Networks.

- The Central Role of Cytochrome P450 in Xenobiotic Metabolism—A Brief Review on a Fascin

- Assays for CYP450 Inhibition, Induction, and Phenotyping.

Sources

- 1. Reductive Cytochrome P450 Reactions and Their Potential Role in Bioremediation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Reductive Cytochrome P450 Reactions and Their Potential Role in Bioremediation [frontiersin.org]

- 3. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 4. Cytochrome P450s and other enzymes in drug metabolism and toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Basic Review of the Cytochrome P450 System - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Roles of Cytochrome P450 Enzymes in Pharmacology and Toxicology: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Participation of cytochrome P-450 in the reduction of nitro compounds by rat liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A history of the roles of cytochrome P450 enzymes in the toxicity of drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 15N Metabolic Labeling of Mammalian Tissue with Slow Protein Turnover - PMC [pmc.ncbi.nlm.nih.gov]

- 10. catalog.nlm.nih.gov [catalog.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. criver.com [criver.com]

- 13. Biochemistry, Cytochrome P450 - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. m.youtube.com [m.youtube.com]

- 15. technologynetworks.com [technologynetworks.com]

environmental fate of nitro-p-anisidine dyes in wastewater

An In-Depth Technical Guide to the Environmental Fate of Nitro-p-Anisidine Dyes in Wastewater

For: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

Abstract

Nitro-p-anisidine, also known as 4-nitroanisole, is a key intermediate in the synthesis of various azo dyes and other industrial chemicals.[1][2] Its release into wastewater streams from manufacturing processes presents a significant environmental challenge. Due to the electron-withdrawing nature of the nitro group, these compounds are notably recalcitrant to degradation, and their presence in aquatic ecosystems is a concern due to their inherent toxicity and potential for mutagenicity.[3][4] This technical guide provides a comprehensive overview of the environmental fate of nitro-p-anisidine in wastewater, detailing its physicochemical properties, primary abiotic and biotic degradation pathways, and the analytical methodologies required for its monitoring. We will explore the transformation of nitro-p-anisidine under both aerobic and anaerobic conditions, identifying key intermediates such as 4-nitrophenol and p-anisidine, and elucidating the microbial mechanisms that govern their mineralization or transformation. Furthermore, this guide evaluates the efficacy of various wastewater treatment technologies, emphasizing the scientific rationale behind integrated systems designed for the complete remediation of these persistent organic pollutants.

Introduction: The Environmental Significance of Nitro-p-Anisidine

Nitroaromatic compounds, including nitro-p-anisidine (4-nitroanisole), have been widely used for decades in the synthesis of dyes, pesticides, explosives, and pharmaceuticals.[5][6] Their extensive application has led to the contamination of soil and groundwater, posing risks to human health and ecosystems.[4] Nitro-p-anisidine is characterized by a benzene ring substituted with a nitro group and a methoxy group. This structure imparts both chemical stability and significant toxicity.[3][4] The U.S. Environmental Protection Agency (EPA) has classified many nitroaromatic compounds as priority pollutants due to their persistence and hazardous nature, which includes toxicity, mutagenicity, and the potential for their reduction into carcinogenic aromatic amines.[4] Understanding the transformation and ultimate fate of these compounds in wastewater is therefore critical for developing effective remediation strategies and mitigating their environmental impact.

Physicochemical Properties & Environmental Mobility

The environmental behavior of nitro-p-anisidine is largely dictated by its physicochemical properties. Its moderate water solubility and log Kow value suggest a potential for both leaching into aqueous environments and partitioning into organic matter in sludge and sediment.[7] A summary of its key properties is presented in Table 1.

Table 1: Physicochemical Properties of 4-Nitroanisole

| Property | Value | Source |

| Chemical Formula | C₇H₇NO₃ | |

| Molecular Weight | 153.14 g/mol | |

| Appearance | Beige to amber crystalline solid | [2][8][9] |

| Water Solubility | Insoluble to slightly soluble | [2][8] |

| Log Kow | 2.03 (estimated) | [7] |

| Synonyms | 4-Nitroanisole, 1-Methoxy-4-nitrobenzene | [9] |

These properties indicate that while the compound will be present in the aqueous phase of wastewater, a fraction may adsorb to particulate matter, complicating treatment processes.

Abiotic Degradation Pathways

While microbial degradation is a primary focus, abiotic processes can contribute significantly to the transformation of nitro-p-anisidine, particularly within engineered treatment systems.

Advanced Oxidation Processes (AOPs)

AOPs are highly effective for the degradation of recalcitrant organic compounds.[10] The most common AOP is the Fenton process, which utilizes hydrogen peroxide (H₂O₂) and ferrous ions (Fe²⁺) to generate highly reactive hydroxyl radicals (•OH).[11][12] These radicals are non-selective and can rapidly oxidize a wide range of organic pollutants.

-

Mechanism: Fe²⁺ + H₂O₂ → Fe³⁺ + •OH + OH⁻

Studies on analogous compounds like p-nitroaniline and p-anisidine demonstrate that the Fenton process can achieve over 98% degradation efficiency under optimal conditions (e.g., pH 3.0).[12][13] The solar photo-Fenton process, which uses sunlight to enhance radical production, offers even greater oxidative power.[13]

Reductive Transformation

Zero-valent iron (ZVI) has emerged as a robust technology for the reductive treatment of nitroaromatics.[14] In this process, ZVI acts as an electron donor, reducing the nitro group (-NO₂) to an amino group (-NH₂). This transforms the nitroaromatic compound into its corresponding amine, which may be more amenable to subsequent aerobic biodegradation.

Biotic Degradation Pathways

Microorganisms have evolved sophisticated enzymatic machinery to utilize nitroaromatic compounds as sources of carbon and nitrogen.[4][15] The degradation pathway is highly dependent on the presence or absence of oxygen.

Aerobic Biodegradation

Under aerobic conditions, the degradation of 4-nitroanisole is typically initiated by an oxidative attack.

-

O-Demethylation: The primary initial step is the O-demethylation of 4-nitroanisole to form 4-nitrophenol (PNP) , a critical and well-studied intermediate.[4][7] This reaction is catalyzed by monooxygenase enzymes produced by bacteria such as Rhodococcus species.[7]

-

Degradation of 4-Nitrophenol (PNP): Once formed, PNP is mineralized through two principal pathways.[16][17]

-

The Hydroquinone Pathway (Dominant): PNP is converted by a monooxygenase to 1,4-benzoquinone, which is then reduced to hydroquinone.[4][16] During this step, the nitro group is eliminated as nitrite (NO₂⁻).[7][18] The hydroquinone ring is subsequently cleaved by a dioxygenase, and the resulting intermediates (e.g., γ-hydroxymuconic semialdehyde, maleylacetate) are funneled into the Krebs (TCA) cycle.[4][17][18]

-

The Hydroxyquinol Pathway: An alternative route involves the conversion of PNP to 4-nitrocatechol, which is then degraded via hydroxyquinol before ring cleavage.[16]

-

Numerous bacterial genera, including Pseudomonas, Moraxella, Arthrobacter, and Nocardia, have been identified as capable of degrading PNP.[4][18][19]

Caption: Dominant aerobic biodegradation pathway of 4-nitroanisole.

Anaerobic Biodegradation

In the absence of oxygen, the fate of 4-nitroanisole is dominated by reductive processes.

-

Nitro Group Reduction: The primary transformation is the sequential reduction of the nitro group to a nitroso (-NO), a hydroxylamino (-NHOH), and finally an amino (-NH₂) group.[20] This process converts 4-nitroanisole into the corresponding aromatic amine, p-anisidine (4-methoxyaniline).

-

Microbial Catalysis: This reduction is cometabolic, meaning it requires an external carbon source to provide the necessary reducing equivalents, and is carried out by a range of anaerobic bacteria, including Desulfovibrio and Clostridium species.[15][20]

While anaerobic treatment effectively removes the parent nitroaromatic compound, it results in the accumulation of aromatic amines. These products, such as p-anisidine, are often toxic and carcinogenic themselves and may require a subsequent aerobic treatment step for complete mineralization.[11][12] This has led to the development of sequential anaerobic-aerobic bioreactors, which have proven highly effective for treating nitroaromatic-containing wastewater.[16][21]

Analytical Methodologies for Monitoring

Robust analytical methods are essential for tracking the fate of nitro-p-anisidine and its transformation products in complex wastewater matrices. The standard workflow involves sample preparation followed by chromatographic separation and detection.

Core Techniques

-

Sample Preparation: Due to the low concentrations often found in environmental samples, a pre-concentration step is necessary. Solid-Phase Extraction (SPE) is the preferred technique, offering high recovery rates and clean extracts.[22]

-

Analysis: High-Performance Liquid Chromatography (HPLC) is the most common analytical technique for these non-volatile, polar compounds.[22] Detection is typically achieved using a UV-Vis detector, as the aromatic rings provide strong chromophores. For unambiguous identification of unknown degradation products, HPLC coupled with Mass Spectrometry (LC-MS) is indispensable.[16][23]

Caption: Standard workflow for analyzing nitroaromatics in water.

Experimental Protocols

To ensure scientific integrity, all experimental work must be rigorously controlled and validated.

Protocol 1: Quantification of 4-Nitroanisole and 4-Nitrophenol in Wastewater using HPLC-UV

This protocol provides a self-validating system for the routine monitoring of the parent compound and its primary aerobic metabolite.

-

Sample Preparation & Extraction:

-

Collect a 500 mL wastewater sample in an amber glass bottle.

-

Filter the sample through a 0.45 µm nylon syringe filter to remove suspended solids.

-

Condition a C18 SPE cartridge (500 mg) with 5 mL of methanol followed by 5 mL of deionized water.

-

Load the filtered sample through the SPE cartridge at a flow rate of ~5 mL/min.

-

Wash the cartridge with 5 mL of deionized water to remove interferences.

-

Dry the cartridge under vacuum for 10 minutes.

-

Elute the analytes with 5 mL of methanol into a clean collection vial.

-

Evaporate the eluent to dryness under a gentle stream of nitrogen and reconstitute in 1 mL of mobile phase.

-

-

HPLC-UV Instrumental Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: Isocratic mixture of 60:40 (v/v) acetonitrile and water with 0.1% formic acid.

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 20 µL.

-

Column Temperature: 30°C.

-

UV Detection: 310 nm (optimal for both compounds).

-

-

Calibration and Quality Control (Self-Validation):

-

Prepare a series of calibration standards (e.g., 0.1, 0.5, 1, 5, 10 mg/L) for both 4-nitroanisole and 4-nitrophenol from certified stock solutions.

-

Generate a calibration curve by plotting peak area against concentration. The correlation coefficient (r²) must be >0.995.

-

Method Blank: Process 500 mL of deionized water through the entire procedure to check for contamination.

-

Spiked Sample: Spike a wastewater sample with a known concentration of analytes before extraction to determine the method recovery (acceptable range: 80-120%).

-

Continuing Calibration Verification (CCV): Analyze a mid-level calibration standard every 10 samples to ensure instrument stability.

-

Integrated Wastewater Treatment Strategies

Given the recalcitrant nature of nitro-p-anisidine and the potential toxicity of its intermediates, no single treatment method is universally sufficient. An integrated approach is required for effective and complete remediation.

Table 2: Comparison of Treatment Technologies for Nitroaromatic Dyes

| Technology | Principle | Advantages | Limitations |

| Anaerobic Digestion | Reductive | Reduces parent nitro-compound; can handle high organic loads. | Produces toxic aromatic amines; requires further treatment.[20] |

| Aerobic Activated Sludge | Oxidative | Can mineralize some compounds and intermediates (PNP). | Slow for parent compound; susceptible to toxicity at high concentrations.[19] |

| Sequential Anaerobic-Aerobic | Reductive then Oxidative | High mineralization efficiency; removes parent compound and toxic amines.[21] | More complex reactor design and operation. |

| Fenton/Photo-Fenton (AOP) | Chemical Oxidation | Rapid and complete destruction of aromatic ring; effective for recalcitrant compounds.[13] | High chemical cost (H₂O₂); requires pH adjustment; sludge production.[5] |

| Zero-Valent Iron (ZVI) | Chemical Reduction | Effective for nitro group reduction; can be used as a pre-treatment.[14] | Potential for passivation of iron surface; pH dependent. |

The most promising strategy often involves a combination of physical, chemical, and biological processes. For instance, a pre-treatment step using ZVI or an anaerobic bioreactor to reduce the nitro group, followed by an aerobic biological stage to mineralize the resulting aromatic amines, offers a robust and comprehensive solution for wastewater containing nitro-p-anisidine dyes.[21]

Conclusion and Future Outlook

The is a complex interplay of abiotic and biotic processes. While the compound is resistant to degradation, specific microbial pathways have been identified that can lead to its transformation and, under the right conditions, complete mineralization. The aerobic degradation via O-demethylation to 4-nitrophenol and subsequent ring cleavage through the hydroquinone pathway is a key route to detoxification.[4][7][18] Conversely, anaerobic conditions lead to the formation of p-anisidine, a product that necessitates further treatment.[20]

Effective management of wastewater containing these dyes requires a multi-faceted approach. Advanced treatment technologies, particularly integrated systems that combine anaerobic reduction with aerobic oxidation, are essential for achieving complete removal and preventing the release of toxic intermediates into the environment.[21] Future research should focus on the isolation and engineering of novel microbial strains with enhanced degradation capabilities and the optimization of cost-effective, hybrid reactor designs that can be implemented at an industrial scale.

References

- Frontiers. (2025). Biodegradation mechanisms of p-nitrophenol and microflora dynamics in fluidized bed bioreactors.

- NINGBO INNO PHARMCHEM CO.,LTD. (2026).

- ResearchGate. (2025).

- PubMed. (n.d.).

- PMC - NIH. (n.d.). Biodegradation of p-nitrophenol by engineered strain.

- PMC - NIH. (2014). Bioremediation of p-Nitrophenol by Pseudomonas putida 1274 strain.

- PMC. (n.d.). Pathway for Biodegradation of p-Nitrophenol in a Moraxella sp.

- ChemicalBook. (2023).

- Microbial biodegradation of nitrophenols and their derivatives: A Review. (2022). Journal of Applied Biology & Biotechnology.

- MDPI. (n.d.).

- Ben-Gurion University Research Portal. (2024).

- Recent progress in treatment of dyes wastewater using microbial-electro-Fenton technology. (n.d.). RSC Advances.

- PMC - NIH. (n.d.).

- ResearchGate. (2015). Toxicity and Microbial Degradation of Nitrobenzene, Monochloronitrobenzenes, Polynitrobenzenes, and Pentachloronitrobenzene.

- PubMed. (n.d.).

- ResearchGate. (2024).

- PubChem - NIH. (n.d.). 4-Nitroanisole.

- PubMed. (n.d.).

- DTIC. (1990).

- ResearchGate. (2019).

- Australian Government Department of Health. (2019). p-Anisidine and its hydrochloride: Human health tier II assessment.

- ChemicalBook. (2026). 4-Nitroanisole.

- ResearchGate. (2025). Selective removal of nitroaromatic compounds from wastewater in an integrated zero valent iron (ZVI)

- Advanced Oxidation Processes for the Degradation and Detoxification of 4Nitrophenol. (2025).

- ResearchGate. (n.d.).

- PubChem. (n.d.). P-Anisidine.

- EPA NEPIC. (n.d.).

- Thermo Fisher Scientific. (n.d.).

- University of Plymouth. (n.d.).

- 5-Nitro-o-anisidine. (n.d.). EPA.gov.

- Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). 4-Nitroanisole.

- DTIC. (2012).

- Black & Veatch. (n.d.).

- [Chemical Knowledge]:Detection methods and analytical techniques of p-nitroaniline. (n.d.). LinkedIn.

- MDPI. (n.d.). Environmental Fate, Ecotoxicity, and Remediation of Heterocyclic Pharmaceuticals as Emerging Contaminants: A Review of Long-Term Risks and Impacts.

- Australian Industrial Chemicals Introduction Scheme. (2023).

- A Kinetic Study on the Degradation of p-Nitroaniline by Fenton Oxid

- ADVANCED OXIDATION PROCESSES AND THEIR APPLICATION IN THE PETROLEUM INDUSTRY. (n.d.). UFRN.

- US EPA. (n.d.).

- PubMed. (2022).

- CDC. (n.d.). NMAM METHOD 2514.

- ECHEMI. (n.d.). 100-17-4, 4-Nitroanisole Formula.

- PMC. (2021). Environmental and molecular approach to dye industry waste degradation by the ascomycete fungus Nectriella pironii.

- MDPI. (n.d.). Comparison of Advanced Oxidation Processes for the Degradation of Maprotiline in Water—Kinetics, Degradation Products and Potential Ecotoxicity.

Sources

- 1. researchgate.net [researchgate.net]

- 2. 4-Nitroanisole | 100-17-4 [chemicalbook.com]

- 3. Microbial biodegradation of nitrophenols and their derivatives: A Review | Journal of Experimental Biology and Agricultural Sciences [jebas.org]

- 4. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Biological Treatment of Nitroaromatics in Wastewater [mdpi.com]

- 6. cris.bgu.ac.il [cris.bgu.ac.il]

- 7. nbinno.com [nbinno.com]

- 8. 4-Nitroanisole | C7H7NO3 | CID 7485 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. echemi.com [echemi.com]

- 10. nupeg.ufrn.br [nupeg.ufrn.br]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Oxidative decomposition of p-nitroaniline in water by solar photo-Fenton advanced oxidation process - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Biodegradation of nitroaromatic pollutants: from pathways to remediation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Frontiers | Biodegradation mechanisms of p-nitrophenol and microflora dynamics in fluidized bed bioreactors [frontiersin.org]

- 17. Biodegradation of p-nitrophenol by engineered strain - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Pathway for Biodegradation of p-Nitrophenol in a Moraxella sp - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Bioremediation of p-Nitrophenol by Pseudomonas putida 1274 strain - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Biodegradation of nitroaromatic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Recent advances in biological removal of nitroaromatics from wastewater - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. documents.thermofisher.com [documents.thermofisher.com]

- 23. researchportal.plymouth.ac.uk [researchportal.plymouth.ac.uk]

Technical Guide: Stable Isotope Labeled Standards for Nitroaniline Research

Executive Summary

In the high-stakes arena of drug metabolism and pharmacokinetics (DMPK) and environmental toxicology, Nitroanilines (NA) represent a dual challenge.[1] As metabolic byproducts of nitroaromatic drugs and pervasive environmental contaminants, their accurate quantification is non-negotiable.[1][2] However, their isomeric complexity (o-, m-, p-), light sensitivity, and potential for matrix-induced signal suppression render standard external calibration methods inadequate.[1][2][3]

This guide details the implementation of Isotope Dilution Mass Spectrometry (IDMS) using Stable Isotope Labeled (SIL) standards. By transitioning from external calibration to internal standardization using 13C, 15N, or Deuterium (D) labeled analogs, researchers can achieve the precision required for FDA/EPA compliance.[1][2]

Part 1: The Chemistry & Toxicology of Nitroanilines

The Isomeric Challenge

Nitroanilines exist as three structural isomers: 2-nitroaniline (ortho), 3-nitroaniline (meta), and 4-nitroaniline (para).[1][2][3] While they share a molecular weight (138.12 g/mol ), their polarity and pKa values differ significantly, affecting chromatographic retention and ionization efficiency.[1][2]

-

2-Nitroaniline: Intramolecular hydrogen bonding reduces polarity; elutes later on reversed-phase columns.[1][2][3]

-

4-Nitroaniline: High polarity; often elutes early, risking co-elution with polar matrix interferences.[1][2][3]

Metabolic Significance in Drug Development

In drug development, nitroanilines often appear as intermediate metabolites during the reduction of nitro-containing pharmacophores.[1][2] The metabolic reduction pathway is a critical signaling cascade that dictates toxicity (e.g., methemoglobinemia).[2]

Figure 1: Nitroreduction Metabolic Pathway Visualizing the reduction of a nitroaromatic drug precursor to the toxic aniline amine.

Caption: Stepwise nitroreduction pathway.[1][2][3] Nitroanilines serve as stable intermediates before final reduction to toxic amines.[1]

Part 2: Selection Strategy for Labeled Standards

The success of an IDMS assay hinges on the "Identity Principle": the internal standard (IS) must mimic the analyte's physicochemical behavior perfectly while remaining spectrally distinct.

Deuterium (D) vs. Carbon-13 (13C) / Nitrogen-15 (15N)[1][2][3]

| Feature | Deuterated Standards (e.g., Nitroaniline-d4) | 13C / 15N Standards (e.g., 13C6-Nitroaniline) |

| Cost | Low to Moderate | High |

| Retention Time | Risk: Deuterium Isotope Effect.[1][2][3] C-D bonds are shorter than C-H, reducing lipophilicity.[1][2][3] The IS may elute before the analyte. | Ideal: Perfect co-elution. No chromatographic resolution between Analyte and IS.[1][2][3] |

| Stability | Risk: H/D Exchange (Scrambling).[1][2][3] Acidic conditions can cause D to swap with solvent H, losing the signal.[1][2] | Superior: Isotopes are part of the backbone. No exchange under standard conditions. |

| Matrix Correction | Good, but if RT shifts, the IS may not experience the exact same ion suppression as the analyte.[4] | Perfect: The IS experiences the exact same matrix suppression/enhancement at the exact same moment. |

The "Scrambling" Risk

Nitroanilines possess exchangeable protons on the amine group (-NH2).[2] However, aromatic ring protons are generally stable unless subjected to high temperatures and low pH (acid catalysis).[1][2]

-

Recommendation: For LC-MS applications using acidic mobile phases (0.1% Formic Acid), 13C-labeled standards are strongly preferred to eliminate the risk of back-exchange and retention time shifts [1].[1][2][3]

Part 3: Analytical Workflow & Experimental Protocols

Workflow Overview

The following diagram illustrates the IDMS workflow, emphasizing the "Carrier Effect" where the IS acts as a carrier to prevent analyte loss during extraction.

Figure 2: Isotope Dilution Mass Spectrometry (IDMS) Workflow

Caption: IDMS workflow. The internal standard is spiked BEFORE extraction to correct for recovery losses and matrix effects.

Protocol: Quantification of 4-Nitroaniline in Plasma via LC-MS/MS

Objective: Quantify 4-nitroaniline (4-NA) using 13C6-4-nitroaniline as the Internal Standard (IS).

Reagents:

-

Internal Standard: 13C6-4-Nitroaniline (99 atom % 13C).[1][2][3]

-

Solvents: LC-MS grade Methanol, Acetonitrile, Water, Formic Acid.[1][2][3]

Step-by-Step Methodology:

-

Stock Solution Preparation:

-

Dissolve 10 mg of 4-NA and 13C6-4-NA separately in Methanol to yield 1 mg/mL stock solutions.

-

Store in amber glass vials at -20°C (Nitroanilines are light-sensitive).

-

-

Sample Spiking (The Critical Step):

-

Aliquot 100 µL of plasma into a microcentrifuge tube.

-

Add 10 µL of the Working IS Solution (e.g., 100 ng/mL).

-

Crucial: Vortex for 30 seconds and let stand for 10 minutes. This allows the IS to bind to plasma proteins (Albumin) to the same extent as the native analyte, ensuring the extraction efficiency reflects the true recovery [2].

-

-

Protein Precipitation (Extraction):

-

LC-MS/MS Parameters:

MRM Transitions Table: